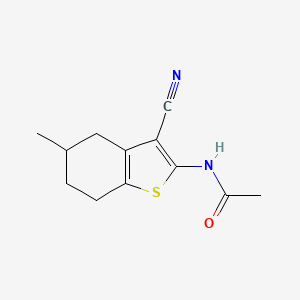

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-7-3-4-11-9(5-7)10(6-13)12(16-11)14-8(2)15/h7H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWQZVUXWRIOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the acetamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.

Biological Research: The compound has been studied for its inhibitory effects on tumor cell growth.

Material Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Industrial Applications: It is used in the synthesis of various heterocyclic compounds that have applications in different industries.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s cyano and acetamide groups play a crucial role in its binding to these molecular targets, leading to the inhibition of their activity .

Comparison with Similar Compounds

Structural Comparisons

Positional Isomerism

- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (): This isomer differs in the methyl group position (6-methyl vs. 5-methyl).

Substituent Variations

- Triazolylsulfanyl Derivatives (): : Features a 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylsulfanyl group. : Includes a bromo-hydroxyphenyl-triazolylsulfanyl group (C20H18BrN5O2S2, 504.42 g/mol). The bromine atom increases molecular weight and may enable halogen bonding, while the hydroxyl group improves solubility via hydrogen bonding.

- Thiazolidinone Derivatives (): The compound contains a 3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl group, introducing a rigid, planar thiazolidinone ring. This structural feature is associated with enzyme inhibition (e.g., PPARγ agonism) and altered metabolic stability compared to the target compound.

Core Heterocycle Differences

- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide replace the benzothiophene core with benzothiazole.

Physicochemical Properties

*Calculated based on molecular formulas.

- Solubility: The target compound’s cyano and acetamide groups confer moderate polarity, but the tetrahydrobenzothiophene core reduces aqueous solubility. In contrast, bromo-hydroxyphenyl derivatives () have higher solubility due to the hydroxyl group.

- Stability: Thiazolidinone derivatives () may exhibit lower hydrolytic stability due to the reactive imino group, whereas trifluoromethyl-substituted analogs () are more resistant to oxidative metabolism.

Crystallographic and Structural Analysis

- Hydrogen Bonding : Database surveys () reveal that acetamide derivatives often form intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, stabilizing crystal lattices. The target compound’s dihedral angles (unreported) could be inferred from analogs (e.g., 78–84° in naphthyl derivatives), influencing packing efficiency and bioavailability.

- Software Utilization : Structural determination of analogs frequently employs SHELXL () and OLEX2 (), ensuring high-precision refinement of bond lengths and angles.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by amide coupling. Key steps include:

- Bromination : Introducing a bromine atom to the thiophene ring under controlled conditions (e.g., using NBS in DMF at 0–5°C) to avoid over-substitution .

- Amide Coupling : Reacting the brominated intermediate with acetamide derivatives using coupling agents like EDCI/HOBt in anhydrous DCM. Temperature (20–25°C) and solvent purity are critical to minimize side reactions .

- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Yields >70% are achievable with inert atmospheres and stoichiometric control .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano, methyl groups) and benzothiophene ring geometry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 275.08) .

- X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 resolves bond lengths/angles and crystallographic packing .

Q. What solvents and conditions are optimal for recrystallization?

- Protocol : Ethanol/water mixtures (7:3 v/v) at 50°C yield high-purity crystals. Slow cooling (1°C/min) minimizes solvent inclusion .

Advanced Research Questions

Q. How does the methyl and cyano substitution on the benzothiophene ring influence biological target selectivity?

- Structure-Activity Relationship (SAR) :

- The cyano group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine in kinases) .

- The methyl group at C5 stabilizes the tetrahydro ring conformation, affecting binding pocket accessibility. Docking studies (AutoDock Vina) suggest a 15% higher affinity for JNK3 vs. JNK1 due to steric complementarity .

- Validation : Competitive binding assays (e.g., SPR or ITC) quantify target affinity discrepancies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : If one study reports IC50 = 50 nM (JNK inhibition) and another IC50 = 200 nM:

- Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 100 µM), and cell lines (HEK293 vs. HeLa) .

- Data Harmonization : Replicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) and use positive controls (e.g., SP600125) .

Q. What computational methods are effective for predicting metabolic stability of this compound?

- Approach :

- In Silico Tools : SwissADME predicts CYP3A4-mediated oxidation of the benzothiophene ring as the primary metabolic pathway .

- MD Simulations : GROMACS simulations (50 ns) assess conformational stability in liver microsome models, identifying vulnerable sites for deuterium substitution to prolong half-life .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating kinase inhibition?

- Protocol :

- Kinase Assay : Use recombinant JNK isoforms (1–3) with ATPγS and a fluorescent peptide substrate. Measure inhibition via fluorescence polarization (λex = 485 nm, λem = 535 nm) .

- Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO ≤0.1%) .

- Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC50 and Hill coefficients .

Q. What strategies mitigate aggregation artifacts in biochemical assays?

- Solutions :

- Dynamic Light Scattering (DLS) : Pre-screen compound solutions (10 mM stock in DMSO) for aggregates >100 nm .

- Detergent Additives : Use 0.01% Triton X-100 to disperse aggregates without affecting enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.